

Characterization of Methyl 4-(2-hydroxyethyl)benzoate: A Guide to Analytical Methods

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Compound of Interest

Compound Name: **Methyl 4-(2-hydroxyethyl)benzoate**

Cat. No.: **B1317693**

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Introduction

Methyl 4-(2-hydroxyethyl)benzoate is a chemical intermediate of significant interest in the pharmaceutical and cosmetic industries.^{[1][2]} Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules.^[1] Accurate and robust analytical methods are crucial for its characterization, ensuring purity, identity, and quality control throughout the drug development and manufacturing processes. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of **Methyl 4-(2-hydroxyethyl)benzoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-(2-hydroxyethyl)benzoate** is presented in the table below. These parameters are fundamental for the design of analytical methods and for understanding the compound's behavior in various matrices.

Property	Value	Reference
CAS Number	46190-45-8	[3][4][5][6][7][8]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2][3][4]
Molecular Weight	180.20 g/mol	[2][3][4]
Appearance	Colorless to Light Yellow Liquid or Solid/Semi-solid	[1][5]
Boiling Point	134 °C (at 3 Torr)	[2][3]
Density	1.143 ± 0.06 g/cm ³ (Predicted)	[2][3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of **Methyl 4-(2-hydroxyethyl)benzoate**. The following sections detail the expected spectral features and provide generalized protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule by providing information about the connectivity of atoms. For **Methyl 4-(2-hydroxyethyl)benzoate**, both ¹H and ¹³C NMR are essential for unambiguous identification.

While specific spectral data for **Methyl 4-(2-hydroxyethyl)benzoate** is not readily available in the public domain, data for the closely related analog, 2-Hydroxyethyl 4-methylbenzoate, can be used for comparative purposes.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data for **Methyl 4-(2-hydroxyethyl)benzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic Protons (ortho to -COOCH_3)
~7.30	Doublet	2H	Aromatic Protons (ortho to $\text{-CH}_2\text{CH}_2\text{OH}$)
~3.85	Singlet	3H	Methyl Ester Protons (-OCH_3)
~3.90	Triplet	2H	Methylene Protons (- CH_2OH)
~2.90	Triplet	2H	Methylene Protons (Ar-CH_2-)
~1.70	Singlet (broad)	1H	Hydroxyl Proton (-OH)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ^{13}C NMR Data for **Methyl 4-(2-hydroxyethyl)benzoate**

Chemical Shift (δ) ppm	Assignment
~167	Carbonyl Carbon (-COO-)
~145	Aromatic Carbon (C-CH ₂ CH ₂ OH)
~130	Aromatic Carbon (C-COOCH ₃)
~129	Aromatic Carbons (CH, ortho to -COOCH ₃)
~128	Aromatic Carbons (CH, ortho to -CH ₂ CH ₂ OH)
~63	Methylene Carbon (-CH ₂ OH)
~52	Methyl Ester Carbon (-OCH ₃)
~39	Methylene Carbon (Ar-CH ₂ -)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-(2-hydroxyethyl)benzoate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands for **Methyl 4-(2-hydroxyethyl)benzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (hydroxyl group)
3000 - 2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester carbonyl)
~1610, ~1510	Medium	C=C stretch (aromatic ring)
~1280, ~1100	Strong	C-O stretch (ester and alcohol)

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
- Place the sample in the spectrometer and record the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Fragmentation for **Methyl 4-(2-hydroxyethyl)benzoate**

m/z	Ion
180	[M] ⁺ (Molecular Ion)
149	[M - OCH ₃] ⁺
135	[M - CH ₂ OH] ⁺
121	[M - COOCH ₃] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and can provide a softer ionization, preserving the molecular ion.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of **Methyl 4-(2-hydroxyethyl)benzoate** and for quantifying it in various matrices.

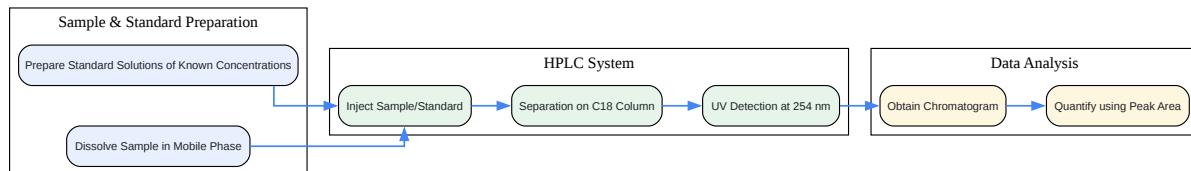
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is well-suited for the analysis of **Methyl 4-(2-hydroxyethyl)benzoate**. While a specific method for the target compound is not published, the following protocol, adapted from a method for the closely related Methyl 4-hydroxybenzoate, is recommended.[9][10][11]

HPLC Protocol for the Analysis of **Methyl 4-(2-hydroxyethyl)benzoate**

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L
Column Temperature	Ambient or controlled at 25 °C

Experimental Workflow: HPLC Analysis



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Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

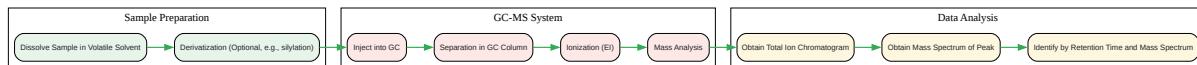
Gas Chromatography (GC)

GC is another valuable technique for the analysis of volatile and thermally stable compounds like **Methyl 4-(2-hydroxyethyl)benzoate**. For compounds with active hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability.

GC-MS Protocol for the Analysis of **Methyl 4-(2-hydroxyethyl)benzoate**

Parameter	Condition
Column	A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature	250 °C
Oven Program	Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min).
Detector	Mass Spectrometer (MS)
MS Parameters	Scan range of m/z 40-400.

Experimental Workflow: GC-MS Analysis

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Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.

Summary of Analytical Methods

The characterization of **Methyl 4-(2-hydroxyethyl)benzoate** relies on a combination of spectroscopic and chromatographic techniques. NMR provides the most detailed structural information, while IR is excellent for functional group identification. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. HPLC and GC are crucial for purity assessment and quantification. The protocols and data presented in this document, including those for analogous compounds, provide a comprehensive framework for the analytical characterization of this important chemical intermediate.

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